molecular formula C19H23N3O B1680659 RO1138452 CAS No. 221529-58-4

RO1138452

Cat. No.: B1680659
CAS No.: 221529-58-4
M. Wt: 309.4 g/mol
InChI Key: GYYRMJMXXLJZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

The synthesis of CAY10441 involves several steps, starting with the preparation of the core imidazoline structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CAY10441 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed to modify the imidazoline ring or other functional groups.

    Substitution: Substitution reactions are common, particularly for modifying the phenyl groups attached to the imidazoline ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CAY10441 has a wide range of scientific research applications:

Properties

IUPAC Name

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYRMJMXXLJZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176686
Record name RO-1138452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221529-58-4
Record name RO-1138452
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-1138452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-1138452
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of CAY10441?

A1: CAY10441 acts as a potent and selective antagonist of the prostacyclin receptor (IP receptor). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream consequences of CAY10441 binding to the IP receptor?

A2: By blocking the IP receptor, CAY10441 prevents the binding and downstream signaling of prostacyclin (PGI2). This inhibition can lead to a variety of effects depending on the cell type and context, as PGI2 is involved in various physiological processes, including vasodilation, platelet aggregation, and inflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: How does CAY10441 affect cAMP levels in cells expressing the IP receptor?

A4: Prostacyclin binding to the IP receptor typically leads to an increase in intracellular cAMP levels. As an antagonist, CAY10441 prevents this increase by blocking the receptor. In some cases, CAY10441 has been shown to reduce cAMP levels below baseline, possibly due to inverse agonist activity or interference with constitutive receptor activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of CAY10441?

A4: The molecular formula of CAY10441 is C21H26N4O, and its molecular weight is 350.46 g/mol.

Q5: Is there any available spectroscopic data for CAY10441?

A5: While the provided research excerpts do not offer detailed spectroscopic data, you can find this information in the compound's certificate of analysis or through databases like PubChem or ChemSpider.

Q6: Has CAY10441 been tested in any cell-based assays or animal models?

A9: Yes, CAY10441 has been extensively used in various in vitro and in vivo models to investigate the role of the IP receptor in various physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

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